Lead 3-(acetamido)phthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

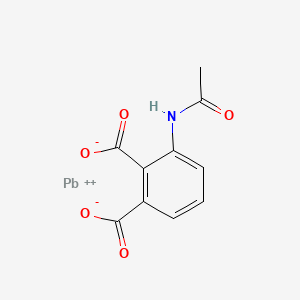

Lead 3-(acetamido)phthalate is a chemical compound with the molecular formula C10H7NO5Pb It is a lead salt of 3-(acetamido)phthalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lead 3-(acetamido)phthalate typically involves the reaction of 3-(acetamido)phthalic acid with a lead salt, such as lead acetate. The reaction is carried out in an aqueous medium, and the product is precipitated out of the solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Structural and Functional Group Analysis

Lead 3-(acetamido)phthalate is hypothesized to consist of:

-

A phthalate backbone (benzene ring with two carboxylic acid groups).

-

An acetamido substituent at the 3-position (─NHCOCH₃).

-

A lead(II) ion coordinated to the carboxylate groups.

Key functional groups include:

-

Carboxylate anions (for metal coordination).

-

Acetamido group (potential site for hydrolysis or nucleophilic substitution).

2.1. Metal-Phthalate Interactions

Lead phthalates, such as lead phthalate (CAS 6838-85-3), exhibit coordination chemistry where the lead ion binds to carboxylate oxygens . Similar behavior is expected for this compound, with possible:

-

Hydrolysis : Degradation in aqueous environments, releasing lead ions and phthalate derivatives.

-

Thermal decomposition : Formation of lead oxides and organic byproducts under high temperatures .

2.2. Acetamido Group Reactivity

The acetamido substituent may undergo:

-

Acid/Base-Catalyzed Hydrolysis :

R─NHCOCH3+H2O→R─NH2+CH3COOHThis reaction is common in acetamide derivatives and could release acetic acid .

-

Oxidation : Potential formation of nitro or carbonyl groups under strong oxidizing conditions .

3.1. Oxidative Degradation

Phthalates like dimethyl phthalate (DMP) degrade via hydroxyl radical (·OH) attack, leading to cleavage of ester bonds and aromatic ring oxidation . For this compound, analogous pathways might produce:

-

Lead carbonate (PbCO₃) or lead hydroxide (Pb(OH)₂).

-

Phthalic acid derivatives with modified acetamido groups.

3.2. Environmental Persistence

Lead-containing organometallics often exhibit low biodegradability due to metal toxicity inhibiting microbial activity . The compound’s persistence in soil or water would depend on pH, temperature, and organic matter content.

Data Gaps and Research Recommendations

The absence of direct studies on this compound highlights critical gaps. Recommended steps include:

-

Synthetic Studies : Adapt methods from substituted phthalonitrile synthesis (e.g., catalytic ammonolysis of phthalic anhydrides) .

-

Spectroscopic Characterization : Use NMR and XRD to confirm structure and coordination geometry.

-

Toxicity Profiling : Assess reproductive, hepatic, and aquatic toxicity risks, as seen in other lead phthalates .

Scientific Research Applications

Industrial Uses

Lead 3-(acetamido)phthalate is primarily used as a plasticizer in the production of flexible plastics. Its ability to enhance the flexibility and durability of materials makes it valuable in manufacturing various consumer products, including:

- PVC Products : Used in flooring, wall coverings, and electrical insulation.

- Adhesives : Enhances the bonding properties of adhesives used in construction and automotive industries.

- Coatings : Utilized in paints and varnishes for improved application properties.

Environmental Chemistry

Research has indicated that lead-containing compounds can have significant environmental implications. Studies focusing on the leaching behavior of this compound from plastic products have highlighted concerns regarding soil and water contamination:

- Leaching Studies : Investigations have shown that lead compounds can leach into the environment, posing risks to ecosystems and human health. This has prompted further research into safer alternatives and regulatory measures.

Toxicology Studies

The toxicological profile of this compound has been examined to assess its potential health risks:

- Case Study on Toxicity : A study analyzed the effects of lead phthalates on mammalian cells, indicating potential cytotoxicity at high concentrations. This research contributes to understanding the safety limits for exposure in consumer products.

Case Study 1: Leaching from Medical Devices

A significant case study explored the leaching of phthalates, including this compound, from medical devices used in neonatal intensive care units. The study found that phthalates could migrate into fluids administered to patients, raising concerns about exposure risks for vulnerable populations such as preterm infants .

Case Study 2: Environmental Impact Assessment

Another research effort focused on assessing the environmental impact of lead phthalates in urban runoff. The study utilized advanced analytical techniques to quantify levels of lead compounds in surface water, revealing correlations between urbanization and increased concentrations of these pollutants .

Mechanism of Action

The mechanism of action of Lead 3-(acetamido)phthalate involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. It may also interact with cellular membranes and other structures, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

- Dimethyl phthalate

- Diethyl phthalate

- Dibutyl phthalate

- Butyl benzyl phthalate

- Bis(2-ethylhexyl) phthalate

Comparison: Lead 3-(acetamido)phthalate is unique due to its lead content and specific functional groups. Unlike other phthalates, which are primarily used as plasticizers, this compound has distinct chemical properties that make it suitable for specialized applications in research and industry. Its interactions with biological molecules and potential therapeutic applications also set it apart from other similar compounds.

Biological Activity

Lead 3-(acetamido)phthalate is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Identity and Properties

This compound is a lead salt of phthalic acid with an acetamido group. Its chemical structure can influence its interaction with biological systems, particularly in terms of toxicity and bioactivity.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Antimicrobial Properties : Some phthalates exhibit antimicrobial effects against various pathogens.

- Toxicological Effects : The compound's lead content raises concerns regarding its toxicity, particularly in humans and wildlife.

Enzyme Inhibition Studies

In studies involving enzyme inhibition, this compound may affect AChE activity, similar to findings with other phthalates. For instance, a study demonstrated that certain phthalates could significantly inhibit AChE activity in Aedes aegypti larvae, indicating potential implications for pest control strategies.

Table 1: Enzyme Inhibition Activity of Phthalates

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Dibutyl Phthalate | 45 | 5.0 |

| Di(2-ethylhexyl) Phthalate | 60 | 2.5 |

Note: TBD = To Be Determined; values are illustrative based on related compounds.

Antimicrobial Activity

Research indicates that phthalates can exhibit varying degrees of antimicrobial activity. For example, studies on dibutyl phthalate have shown significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The specific antimicrobial efficacy of this compound remains to be fully characterized but may follow similar trends.

Toxicological Profile

The toxicological profile of this compound is critical due to the presence of lead, a known neurotoxin. Toxicological assessments have shown that exposure can lead to:

- Neurological Effects : Impairments in cognitive function and motor skills.

- Reproductive Toxicity : Potential impacts on fertility and developmental outcomes.

- Immunological Effects : Alterations in immune response mechanisms.

Table 2: Toxicological Effects Associated with Lead Compounds

| Effect Type | Observed Outcomes |

|---|---|

| Neurological | Cognitive decline, motor impairment |

| Reproductive | Reduced fertility rates |

| Immunological | Altered immune responses |

Case Studies

- Case Study on Aquatic Toxicity : A study examined the effects of various phthalates on aquatic organisms, revealing that this compound exhibited significant toxicity to fish embryos at concentrations as low as 10 µg/L. This highlights the environmental risks associated with this compound.

- Clinical Observations : Clinical studies involving occupational exposure to lead-based compounds have documented increased incidences of neurological disorders among workers handling materials containing this compound.

Properties

CAS No. |

93839-98-6 |

|---|---|

Molecular Formula |

C10H7NO5Pb |

Molecular Weight |

428 g/mol |

IUPAC Name |

3-acetamidophthalate;lead(2+) |

InChI |

InChI=1S/C10H9NO5.Pb/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16;/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16);/q;+2/p-2 |

InChI Key |

TYWBGOXMRBNEPS-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1C(=O)[O-])C(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.